molecular formula C19H17N3O4S B2648609 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207033-08-6

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2648609
CAS No.: 1207033-08-6
M. Wt: 383.42
InChI Key: BTYAWMLENHYQAX-UHFFFAOYSA-N
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Description

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic hybrid molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a unique structure that incorporates two prominent pharmacophores: a 4-oxo-4H-chromene (chromone) scaffold and a thiazole ring, linked through a piperidine-carboxamide bridge . The chromone core is a privileged structure in drug discovery, known for its diverse biological activities. Furthermore, historical research has established that 4-oxo-4H-chromen-2-carboxylic acids, the core family of this molecule, are recognized as pharmacologically active substances, particularly those containing fused thiazole ring systems . The thiazole moiety is a versatile heterocycle frequently found in bioactive molecules and approved drugs, contributing to a wide spectrum of therapeutic effects . Its presence in compounds is often associated with varied biological properties, making it a highly prized moiety for developing new drug candidates . The integration of these distinct heterocyclic systems into a single molecule makes this compound a valuable chemical tool for researchers investigating new modulators for various biological targets, particularly in the development of novel central nervous system (CNS) active agents or enzyme inhibitors. This compound is intended for research use only, specifically for in vitro assay development and structure-activity relationship (SAR) studies in early-stage drug discovery.

Properties

IUPAC Name

1-(4-oxochromene-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-14-11-16(26-15-4-2-1-3-13(14)15)18(25)22-8-5-12(6-9-22)17(24)21-19-20-7-10-27-19/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYAWMLENHYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step may involve the reaction of a thiazole derivative with the chromene core, often using coupling reagents such as EDCI or DCC.

    Attachment of the Piperidine Moiety: The final step involves the coupling of the piperidine derivative with the intermediate product, possibly using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has shown promising anticancer activity in vitro. Studies indicate that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound's chromene structure is associated with anti-inflammatory properties. Research indicates that derivatives of chromene can inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and tissue damage, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole or piperidine moieties can enhance biological activity or selectivity towards specific targets. For example, substituents on the thiazole ring can influence binding affinity to biological targets, potentially increasing its therapeutic index .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Treatments : For conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential against certain bacterial strains, warranting further investigation into its antimicrobial properties .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
Synthesis of Chromeno β-lactam hybrids Reported high yields and significant anti-inflammatory activity against MMPs .
Multicomponent reactions for bioactive molecules Highlighted the efficiency of MCRs in synthesizing complex structures with diverse biological activities .
Coumarin derivatives with anti-HIV activity Demonstrated how structural modifications can lead to enhanced antiviral properties .

Mechanism of Action

The mechanism of action of 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide with analogous compounds from the evidence:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC50, nM) Yield/Synthesis Notes References
Target Compound: this compound ~403.4 (estimated) Chromene-2-carbonyl, thiazol-2-yl N/A N/A -
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) ~548.4 Sulfonyl, benzo[d]thiazol N/A 48% yield, white solid
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) ~489.5 Sulfonyl, benzo[d]thiazol N/A 72% yield, colorless solid
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) ~555.1 Indole-2-carbonyl, pyridin-4-yl N/A 80% yield, white solid
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide 354.4 Hydroxyquinoline, benzamide 14.9 (IC50) N/A

Key Observations:

  • Chromene vs. Sulfonyl/Indole Groups : The chromene-2-carbonyl group in the target compound differs from sulfonyl (e.g., 4–20, 4–12) or indole-2-carbonyl (e.g., 27g) groups in analogs. Chromene’s conjugated system may enhance stability and target binding compared to sulfonyl’s electron-withdrawing effects .
  • Thiazol-2-yl vs.
  • Synthetic Yields : Piperidine-4-carboxamide derivatives with bulkier substituents (e.g., 4–26 in at 16% yield) show lower yields than simpler analogs (e.g., 27g at 80% yield in ). The chromene group’s complexity may necessitate optimized coupling conditions.

Biological Activity

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, with CAS number 1207033-08-6, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S with a molecular weight of 383.4 g/mol. Its structure features a chromene core fused with a thiazole ring, which is significant for its biological activity.

PropertyValue
CAS Number1207033-08-6
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets that influence cellular processes, including apoptosis and cell proliferation.

Target Identification

Current research indicates that the compound may inhibit certain enzymes or receptors involved in cancer progression and microbial resistance, although specific targets remain to be fully elucidated .

Anticancer Properties

Numerous studies have reported the anticancer potential of chromone derivatives, including the compound . Research has indicated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines:

  • Leukemia : Significant cytotoxic effects have been observed against leukemia cell lines.
  • Breast Cancer : The compound has shown promise in inhibiting breast cancer cell proliferation.
  • Lung and Colon Cancer : Preliminary studies suggest antiproliferative effects on lung and colon cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary results indicate that it may possess activity against various bacterial strains, contributing to its therapeutic potential in treating infections .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on chromone derivatives demonstrated their ability to induce apoptosis in cancer cells. The derivatives showed IC50 values indicating effective dose ranges for inhibiting cell growth .
  • Antimicrobial Evaluation : In vitro studies highlighted the compound's effectiveness against pathogenic bacteria, establishing minimum inhibitory concentration (MIC) values that suggest strong antimicrobial properties .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiazole and chromene components can significantly enhance biological activity, suggesting pathways for further drug development .

Q & A

Q. What are the typical synthetic routes for 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via coupling reactions between activated carbonyl intermediates (e.g., chromene-2-carbonyl chloride) and piperidine-4-carboxamide derivatives. For example, acid-amine coupling using reagents like EDCI/HOBt in anhydrous DMF at 60°C (similar to ) or Method A (acid + amine in polar aprotic solvents) can yield target compounds. Reaction conditions such as solvent choice (DMF vs. ethanol), temperature (60°C vs. reflux), and stoichiometry significantly impact yields (e.g., 6–39% in ). Purity is optimized via recrystallization or column chromatography, with HPLC confirming ≥98% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., thiazole NH at δ 12.5 ppm in ).
  • HPLC : Quantifies purity (>98% in ) and detects byproducts.
  • Mass spectrometry (HRMS-ESI+) : Validates molecular weight (e.g., m/z 488.64 in ).
  • IR spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹ in ). Multi-technique cross-validation ensures structural accuracy .

Q. How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry or tautomeric forms?

X-ray crystallography (e.g., ’s single-crystal study, R factor = 0.059) is definitive for stereochemical assignments. Computational methods (DFT calculations) and comparative NMR analysis with known analogs (e.g., ’s thiazolidine derivatives) help resolve ambiguities. Tautomerism is assessed via variable-temperature NMR or deuterium exchange experiments .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s solubility and stability in biological assays?

  • Solubility : Introduce polar groups (e.g., sulfonamide in ) or use co-solvents (DMSO/PEG).
  • Stability : Protect labile moieties (e.g., chromene carbonyl) via prodrug strategies.
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance bioavailability (e.g., ’s intranasal formulation with rapid absorption) .

Q. Are there established structure-activity relationship (SAR) models for this compound’s bioactivity, and what key functional groups drive its pharmacological effects?

SAR studies highlight:

  • Thiazole ring : Critical for target binding (e.g., CDK7 inhibition in ).
  • Piperidine-4-carboxamide : Modulates solubility and membrane permeability.
  • Chromene carbonyl : Enhances π-π stacking with hydrophobic enzyme pockets. Substitutions on the chromene (e.g., methoxy groups) or thiazole (e.g., aryl groups) fine-tune potency ( ) .

Q. What computational methods are utilized to predict binding modes and interactions with potential biological targets?

  • Molecular docking : Validates interactions with CDK7 ( ) or CGRP receptors ( ).
  • Molecular dynamics (MD) : Simulates ligand-receptor stability over time.
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity. Crystallography (e.g., 1.6 Å resolution in ) guides computational models .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic (PK) studies : Measure bioavailability (e.g., ’s rabbit model).
  • Metabolite profiling : Identify active/inactive derivatives (LC-MS).
  • Dose-response modeling : Align in vitro IC50 with in vivo ED50 (e.g., ’s migraine models). Species-specific metabolism and tissue penetration account for disparities .

Q. What are the common synthetic byproducts or degradation products formed during the synthesis and storage of this compound?

  • Byproducts : Unreacted starting materials (e.g., ’s residual amines) or dimerization products.
  • Degradation : Hydrolysis of the amide bond (pH-dependent) or oxidation of the thiazole ring. Accelerated stability studies (40°C/75% RH) and LC-MS track degradation pathways .

Q. How is the compound’s reactivity with nucleophiles or electrophiles exploited in further derivatization for SAR studies?

  • Nucleophiles : Thiazole NH undergoes alkylation/acylation (e.g., ’s chloroacetamide derivatives).
  • Electrophiles : Chromene carbonyl participates in Schiff base formation or cyclization (e.g., ’s oxirane-thiadiazole reactions). Functionalization at the piperidine nitrogen (e.g., sulfonylation in ) diversifies analogs .

Q. What validated biological assays are reported for evaluating the compound’s activity against specific enzyme targets?

  • Kinase inhibition : CDK7 enzymatic assays (IC50 determination, ).
  • Receptor antagonism : CGRP receptor binding (radioligand displacement, ).
  • Cellular efficacy : Antiproliferative assays (e.g., ’s cancer models).
    High-throughput screening (HTS) and SPR-based affinity measurements are standard .

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